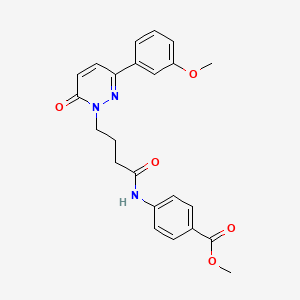

methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a complex organic compound with a unique structure that includes a pyridazinone core, a methoxyphenyl group, and a benzoate ester

作用机制

Target of Action

The primary target of this compound is the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development .

Mode of Action

The compound interacts with ERα, exhibiting a more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug for breast cancer treatment . This suggests that the compound has a strong affinity for ERα and can potentially inhibit its activity .

Biochemical Pathways

This pathway plays a crucial role in the growth and development of certain types of breast cancer .

Result of Action

The compound’s interaction with ERα suggests that it may have cytotoxic activity against breast cancer cells . By inhibiting ERα, the compound could potentially interfere with the growth and proliferation of cancer cells that are dependent on estrogen signaling .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .

化学反应分析

Types of Reactions

Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

科学研究应用

Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

相似化合物的比较

Similar Compounds

Similar compounds include other pyridazinone derivatives and methoxyphenyl-containing molecules. Examples include:

- 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives

- Methoxyphenyl benzoates

- Pyridazinone-based inhibitors

Uniqueness

What sets methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

生物活性

Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridazinone core, which is known for its diverse biological activities. The structure includes:

- A methoxyphenyl group

- A butanamido side chain

- A benzoate moiety

These structural features contribute to its interactions with biological targets, particularly in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, a critical process for cell division and tumor growth. This mechanism is similar to that of established chemotherapeutics like paclitaxel .

- Cell Line Sensitivity : In vitro studies demonstrated that this compound has significant cytotoxicity across multiple cancer cell lines, with an LC50 (lethal concentration for 50% of cells) in the nanomolar range . For example, in glioblastoma cell lines, the LC50 was reported as low as 200 nM .

| Cell Line | LC50 (nM) | Sensitivity Level |

|---|---|---|

| U87 | 200 | High |

| BE (breast cancer) | 18.9 | Very High |

| SK (skin cancer) | >3000 | Low |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar to other microtubule-targeting agents, it disrupts the normal function of microtubules during mitosis, leading to cell cycle arrest .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptotic markers in sensitive cell lines .

- DNA Damage : The compound induces DNA double-strand breaks, which are critical for its cytotoxic effects against tumor cells .

Study on Antitumor Activity

In a pivotal study, this compound was administered to various human tumor xenografts. The results showed significant tumor regression without notable toxicity, indicating a favorable therapeutic index .

- Xenograft Models : Tumor growth inhibition was observed in models such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with I50 values indicating effective dose ranges .

Comparative Studies with Other Compounds

When compared with other pyridazinone derivatives, this compound exhibited superior activity against resistant cancer cell lines. Its ability to overcome resistance mechanisms seen in many tumors makes it a promising candidate for further development .

属性

IUPAC Name |

methyl 4-[4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-30-19-6-3-5-17(15-19)20-12-13-22(28)26(25-20)14-4-7-21(27)24-18-10-8-16(9-11-18)23(29)31-2/h3,5-6,8-13,15H,4,7,14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMRBMXDXYDYGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。